N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide, also known as FEBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FEBH belongs to the class of hydrazones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways. In cancer cells, this compound has been reported to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. In diabetes research, this compound has been shown to activate the AMPK signaling pathway, which is known to improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In diabetes research, this compound has been reported to improve insulin sensitivity, reduce blood glucose levels, and prevent oxidative stress-induced damage. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This compound has also been reported to exhibit good stability and solubility in aqueous solutions, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of using this compound is its relatively low potency compared to other chemotherapeutic agents.
Orientations Futures
Future research on N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide should focus on identifying its molecular targets and elucidating its mechanism of action. In addition, further studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials. Furthermore, the development of novel this compound derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide can be achieved through the reaction of 2-hydroxybenzohydrazide with 2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield this compound. The purity and yield of this compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to exhibit anti-proliferative activity against various cancer cell lines. In addition, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells.
In diabetes research, this compound has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(12-7-4-8-18-12)14-15-13(17)10-5-2-3-6-11(10)16/h2-8,16H,1H3,(H,15,17)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKJRIRVVWIER-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.